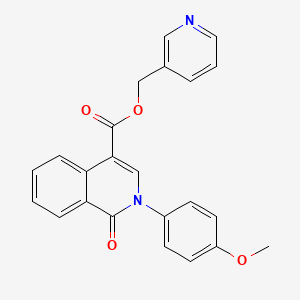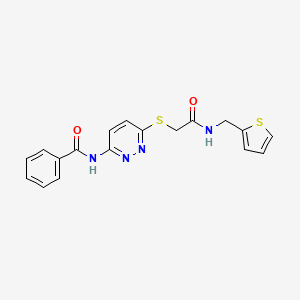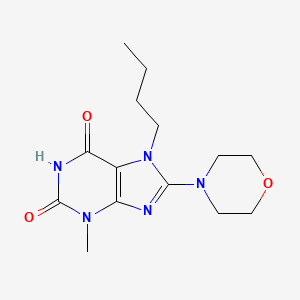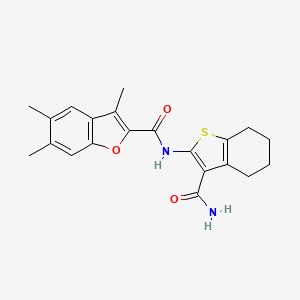
(pyridin-3-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(pyridin-3-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound that features a pyridine ring, a methoxyphenyl group, and an isoquinoline carboxylate moiety
作用机制
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .
Mode of Action
The compound interacts with AChE, inhibiting its activity . It exhibits potent inhibitory activity against AChE, with an IC50 of 0.90 μM, indicating that it is a selective AChE inhibitor . The mechanism of inhibition against AChE is analyzed to be a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
The compound affects the cholinergic neurotransmission pathway by inhibiting AChE . This inhibition prevents the breakdown of ACh, a neurotransmitter that plays an important role in learning and memory . As a result, the concentration of ACh in the synaptic cleft is increased, enhancing cholinergic neurotransmission .
Result of Action
The inhibition of AChE leads to an increase in the concentration of ACh in the synaptic cleft . This can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of cholinergic neurotransmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, conditions such as temperature and pH could potentially affect the compound’s stability and activity. Furthermore, the compound could potentially yield toxic fumes of NOx when exposed to heat or flame . Therefore, careful handling and storage of the compound are necessary to ensure its efficacy and safety.
生化分析
Biochemical Properties
The compound 4-{4-[(4-Methyl-2-phenylpiperazin-1-yl)carbonyl]phenyl}-6-piperidin-1-ylpyrimidine has been found to interact with various enzymes and proteins . It has shown inhibitory activities against acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter essential for learning and memory . The compound’s interaction with AChE suggests its potential role in modulating cholinergic neurotransmission .
Cellular Effects
In cellular processes, 4-{4-[(4-Methyl-2-phenylpiperazin-1-yl)carbonyl]phenyl}-6-piperidin-1-ylpyrimidine has shown to influence cell function . It has been observed to have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-{4-[(4-Methyl-2-phenylpiperazin-1-yl)carbonyl]phenyl}-6-piperidin-1-ylpyrimidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it has been found to inhibit AChE, suggesting a potential role in modulating neurotransmission .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (pyridin-3-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a pyridine derivative with a methoxyphenyl-substituted isoquinoline carboxylate under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions
(pyridin-3-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (pyridin-3-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is used as a building block for the synthesis of more complex molecules. It can serve as a precursor in various organic synthesis reactions.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound may be explored for its therapeutic potential. It could be a candidate for drug development, particularly if it exhibits promising pharmacological properties in preclinical studies.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique structure makes it valuable for various applications.
相似化合物的比较
Similar Compounds
Similar compounds to (pyridin-3-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate include other isoquinoline derivatives and pyridine-containing molecules. Examples include:
- (pyridin-2-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- (pyridin-4-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridine and isoquinoline moieties. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
pyridin-3-ylmethyl 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-28-18-10-8-17(9-11-18)25-14-21(19-6-2-3-7-20(19)22(25)26)23(27)29-15-16-5-4-12-24-13-16/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGDWYLQTBOGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Propyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3016849.png)





![1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B3016857.png)
![3,5-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3016858.png)


![6-Aminobenzo[d][1,3]dioxole-5-thiol](/img/structure/B3016867.png)
![1-(4-((2,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B3016868.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B3016872.png)
